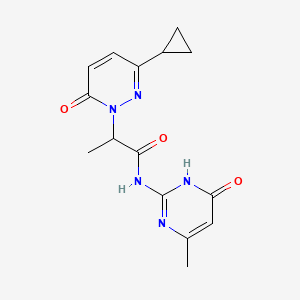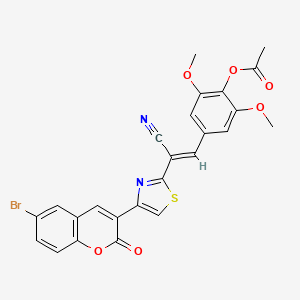![molecular formula C15H12F2O3 B2518459 2,6-二氟-4-[(4-甲氧基苯基)甲氧基]苯甲醛 CAS No. 2288708-86-9](/img/structure/B2518459.png)
2,6-二氟-4-[(4-甲氧基苯基)甲氧基]苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H12F2O3 It is characterized by the presence of two fluorine atoms, a methoxy group, and a benzaldehyde moiety
科学研究应用
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-[(4-methoxyphenyl)methoxy]benzaldehyde when using an amine.
作用机制
The mechanism of action of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and interaction with biological membranes .
相似化合物的比较
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenyl group.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of the difluoro and methoxy groups.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the fluorine atoms.
Uniqueness
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-14(16)13(8-18)15(17)7-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFGTXMDUYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
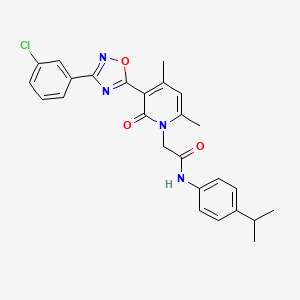
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

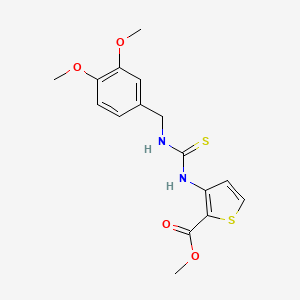
![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
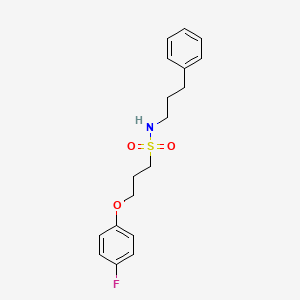
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
![3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2518391.png)
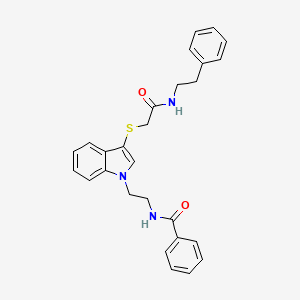
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2518395.png)
